molecular formula C12H17ClO B7990466 2-(3-Chloro-6-methylphenyl)-2-pentanol

2-(3-Chloro-6-methylphenyl)-2-pentanol

Cat. No.: B7990466
M. Wt: 212.71 g/mol
InChI Key: IAVGRDKKMJOLNH-UHFFFAOYSA-N
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Description

2-(3-Chloro-6-methylphenyl)-2-pentanol is a tertiary alcohol compound of interest in organic chemistry and materials science research. The structure features a chloro-methyl substituted phenyl ring, which may influence its electronic properties and steric profile. This compound serves as a valuable intermediate in organic synthesis. Researchers utilize it in the development of more complex molecules, including potential pharmaceuticals and agrochemicals. Its properties are also relevant for studies in materials science, such as investigating hydrogen bonding and supramolecular clustering phenomena in halogenated alcohols. This product is designated for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-chloro-2-methylphenyl)pentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClO/c1-4-7-12(3,14)11-8-10(13)6-5-9(11)2/h5-6,8,14H,4,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVGRDKKMJOLNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C1=C(C=CC(=C1)Cl)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Methodological Advancements for 2 3 Chloro 6 Methylphenyl 2 Pentanol

Classical and Contemporary Synthetic Strategies for Tertiary Alcohols

The creation of the sterically hindered tertiary alcohol core in 2-(3-chloro-6-methylphenyl)-2-pentanol can be achieved through a variety of synthetic transformations. These methods range from classical organometallic additions to more recent advances in catalysis and electrochemistry.

Grignard-Based Syntheses of this compound

The Grignard reaction is a powerful and widely used method for the formation of carbon-carbon bonds, and it represents a primary route for the synthesis of tertiary alcohols. researchgate.net The synthesis of this compound via a Grignard reaction can be envisioned through two main retrosynthetic disconnections, involving the reaction of an appropriate Grignard reagent with a ketone.

The first approach involves the reaction of propylmagnesium halide with 1-(3-chloro-6-methylphenyl)ethan-1-one. The second, and often more practical approach, involves the reaction of (3-chloro-6-methylphenyl)magnesium halide with 2-pentanone. The choice between these routes may depend on the availability and stability of the starting materials.

The fundamental mechanism of the Grignard reaction involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the ketone. researchgate.net The magnesium atom of the Grignard reagent acts as a Lewis acid, coordinating to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. nih.gov This is followed by the nucleophilic addition of the aryl or alkyl group to the carbonyl carbon, leading to the formation of a tetrahedral magnesium alkoxide intermediate. researchgate.net This process effectively changes the hybridization of the carbonyl carbon from sp² to sp³. researchgate.net A subsequent aqueous acidic workup is required to protonate the alkoxide and yield the final tertiary alcohol, this compound. thieme-connect.com

The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which is crucial for stabilizing the Grignard reagent. usx.edu.cn The presence of water or other protic solvents would lead to the rapid protonation of the highly basic Grignard reagent, quenching the desired reaction. researchgate.net

To achieve high yields and selectivity in the synthesis of this compound, several reaction parameters must be carefully controlled. The presence of the ortho-methyl group on the phenyl ring introduces steric hindrance, which can affect the rate and efficiency of the Grignard addition. nih.gov

Solvent and Temperature: The choice of solvent can influence the reactivity of the Grignard reagent. THF, for instance, can enhance the reactivity compared to diethyl ether. nih.gov Temperature control is also critical; lower temperatures are often employed to improve selectivity and minimize side reactions, such as enolization of the ketone. nih.gov

Additives: The addition of certain salts can significantly enhance the reactivity and selectivity of Grignard reactions. nih.gov

Lithium chloride (LiCl): The use of "Turbo-Grignards," which are Grignard reagents modified with LiCl, can increase the rate and efficiency of the reaction by breaking down magnesium aggregates and increasing the concentration of the monomeric, more reactive species. researchgate.netresearchgate.net

Cerium(III) chloride (CeCl₃): This additive is known to suppress enolization and other side reactions, leading to higher yields of the desired 1,2-addition product, especially with enolizable ketones. researchgate.net

Reagent Selection and Purity: The purity of the magnesium metal and the absence of moisture are paramount for the successful formation and reaction of the Grignard reagent. nih.gov The choice of the halide in the Grignard reagent (Cl, Br, or I) can also affect its reactivity. nih.gov

Below is a table summarizing potential optimization strategies for the Grignard synthesis of this compound.

ParameterCondition/ReagentRationale for Optimization
Grignard Reagent (3-chloro-6-methylphenyl)magnesium bromideGenerally more reactive than the chloride analogue.
Ketone 2-PentanoneReadily available commercial starting material.
Solvent Anhydrous Tetrahydrofuran (THF)Enhances the reactivity of the Grignard reagent. nih.gov
Temperature -78 °C to 0 °CMinimizes side reactions like enolization. nih.gov
Additive LiCl or CeCl₃Increases reactivity and suppresses side reactions. researchgate.net
Workup Aqueous NH₄Cl or dilute HClProtonates the magnesium alkoxide to the alcohol.

Alternative Synthetic Routes for Aryl-Substituted Alcohols

While the Grignard reaction is a robust method, alternative synthetic strategies have been developed to address some of its limitations, such as functional group incompatibility.

Transition metal-catalyzed cross-coupling reactions offer a powerful alternative for the formation of the carbon-carbon bond in this compound. These methods often exhibit greater functional group tolerance compared to Grignard reactions.

Palladium-Catalyzed Arylation: Palladium catalysts are widely used for the α-arylation of ketones. nih.gov A potential route to this compound could involve the palladium-catalyzed coupling of an enolate or silyl (B83357) enol ether of 2-pentanone with a 3-chloro-6-methylphenyl halide or triflate. acs.org The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the enolate and subsequent reductive elimination to form the α-aryl ketone, which would then need to be reduced to the tertiary alcohol. nih.gov

Nickel-Catalyzed Arylation: Nickel catalysts have emerged as a more cost-effective alternative to palladium for cross-coupling reactions. acs.org Nickel complexes, often in conjunction with specific ligands like CgPhen-DalPhos, have been shown to catalyze the O-arylation of tertiary alcohols. acs.org A direct arylation of a pre-formed tertiary alcohol could also be a possibility.

Copper-Catalyzed Arylation: Copper-catalyzed methods, particularly for the arylation of alcohols and ketones, have also been developed. researchgate.net For instance, a copper(II)-catalyzed O-arylation of a tertiary alcohol with a triarylbismuth reagent could be a potential, albeit less direct, route. thieme-connect.com More relevant would be the copper-catalyzed α-arylation of a β-diketone followed by further transformations. acs.org

The following table outlines a hypothetical metal-catalyzed approach.

Metal CatalystLigandArylating AgentKetone DerivativePotential Product
Pd(OAc)₂Buchwald or Hartwig phosphine (B1218219) ligands3-Chloro-6-methylphenyl bromideSilyl enol ether of 2-pentanone1-(3-Chloro-6-methylphenyl)pentan-2-one
NiCl₂(dppp)dppp (1,3-Bis(diphenylphosphino)propane)3-Chloro-6-methylphenyl chlorideSodium enolate of 2-pentanone1-(3-Chloro-6-methylphenyl)pentan-2-one
CuIPhenanthroline-based ligands3-Chloro-6-methylphenyl iodidePotassium enolate of 2-pentanone1-(3-Chloro-6-methylphenyl)pentan-2-one

Electrochemical methods offer a green and sustainable alternative to traditional chemical synthesis, often avoiding the need for harsh reagents. acs.org The electrochemical synthesis of alcohols can be achieved through the reduction of carbonyl compounds or through cross-coupling reactions.

A plausible electrochemical route to this compound could involve the reductive arylation of 2-pentanone. nih.gov This could be achieved in an undivided cell using a sacrificial anode. In such a setup, the aryl halide (3-chloro-6-methylphenyl halide) is reduced at the cathode to form a reactive aryl radical or anion, which then attacks the carbonyl carbon of 2-pentanone. The resulting alkoxide would be protonated during the workup to yield the desired tertiary alcohol. researchgate.net

Another approach involves the anodic oxidation of an in-situ generated silyl enol ether of 2-pentanone in the presence of 3-chloro-6-methylanisole (as the arene). acs.org This would lead to the α-arylated ketone, which would then require a separate reduction step.

Key parameters for a hypothetical electrochemical synthesis are summarized in the table below.

MethodElectrode Material (Cathode/Anode)ElectrolyteAryl SourceCarbonyl Source
Reductive ArylationGlassy Carbon / Sacrificial (e.g., Zn)Tetrabutylammonium salt3-Chloro-6-methylphenyl bromide2-Pentanone
Anodic ArylationPlatinum / PlatinumLithium perchlorate3-Chloro-6-methylanisoleSilyl enol ether of 2-pentanone
Reduction/Ring-Opening Reactions for Analogous Structures

The synthesis of tertiary alcohols, such as this compound, can be conceptually approached through the reductive ring-opening of precursor molecules like epoxides. This strategy is particularly valuable for creating analogous alcohol structures. The regioselectivity of epoxide ring-opening is highly dependent on the reaction conditions and the nature of the reducing agent. acs.orglibretexts.org

Under basic or neutral conditions, using nucleophiles like Grignard reagents or hydride sources (e.g., LiAlH₄), the reaction typically proceeds via an Sₙ2 mechanism. libretexts.orgrroij.com The nucleophile attacks the sterically least hindered carbon atom of the epoxide ring. rroij.comyoutube.com For a 2,2-disubstituted epoxide analogous to the target compound's carbon skeleton, this would lead to the formation of the desired tertiary alcohol. The reaction is initiated by the Sₙ2 attack of the nucleophile, followed by protonation of the resulting alkoxide to yield the final alcohol product. libretexts.org

Conversely, acid-catalyzed ring-opening follows a different regiochemical course. The reaction begins with the protonation of the epoxide oxygen, making the ring more susceptible to nucleophilic attack. youtube.com The subsequent attack by a weak nucleophile, such as water, occurs at the more substituted carbon atom, which can better stabilize the partial positive charge that develops in the transition state, a characteristic reminiscent of an Sₙ1 reaction. libretexts.orgyoutube.com This leads to the formation of a trans-1,2-diol after deprotonation. libretexts.org

Modern advancements have introduced greener and more selective catalytic systems. For instance, titanocene (B72419) dichloride (Cp₂TiCl) in the presence of a hydrogen atom donor can catalyze the regioselective reductive opening of epoxides to furnish the less substituted alcohol. acs.org Other methodologies employ palladium catalysts for epoxide hydrogenolysis under mild conditions, such as 1 atm of H₂ at room temperature. organic-chemistry.org

Stereoselective and Enantioselective Synthesis of this compound

Achieving stereocontrol in the synthesis of chiral tertiary alcohols like this compound, which contains a quaternary stereocenter, is a significant challenge in organic synthesis. nih.gov Methodologies are broadly divided into two categories: direct asymmetric synthesis to build the chiral center correctly from the outset, and resolution of a racemic mixture to separate the desired enantiomer.

The most direct route to enantiomerically enriched tertiary alcohols is the asymmetric addition of organometallic reagents to prochiral ketones. nih.gov The addition of an organomagnesium (Grignard) reagent to a ketone is a classic C-C bond-forming reaction, and rendering it asymmetric has been a long-standing goal. ic.ac.ukdigitellinc.com

A successful strategy involves the use of chiral ligands that coordinate to the metal center of the organometallic reagent, thereby creating a chiral environment that directs the nucleophilic attack to one face of the ketone. ic.ac.uk For the synthesis of this compound, this would involve the reaction of 3-chloro-6-methylacetophenone with a propyl Grignard reagent (or propyl-lithium) in the presence of a chiral ligand. Tridentate diamine/phenol ligands have been developed that are highly effective in promoting the asymmetric addition of Grignard reagents to a broad range of ketones, yielding tertiary alcohols with high enantioselectivity. digitellinc.comnih.gov Similarly, chiral ligands derived from 1,2-diaminocyclohexane (DACH) have proven effective for the asymmetric addition of both aliphatic and aromatic Grignard reagents. rsc.org

An alternative approach utilizes a chiral auxiliary attached to the electrophile. acs.orgnih.gov For example, ketones bearing a stereogenic sulfoxide (B87167) group can undergo diastereoselective additions with various organometallic reagents, including Grignard reagents and lithium acetylides. nih.govnih.gov The sulfoxide group directs the incoming nucleophile to one face of the ketone. Following the addition, the auxiliary can be reductively cleaved to yield the enantiomerically enriched tertiary alcohol. acs.orgnih.gov

Kinetic resolution (KR) is a widely used technique for separating the enantiomers of a racemic mixture. thieme-connect.com This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, allowing for the separation of the faster-reacting enantiomer (as product) from the slower-reacting one (as unreacted starting material). jocpr.com However, a standard kinetic resolution is limited to a theoretical maximum yield of 50% for a single enantiomer. jocpr.com This limitation can be overcome by a dynamic kinetic resolution (DKR), which integrates the kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. rsc.orgyoutube.com This allows for a theoretical yield of up to 100% of a single enantiomeric product. jst.go.jp

Enzymes, particularly lipases, are powerful biocatalysts for the kinetic resolution of alcohols due to their high stereoselectivity. semanticscholar.org However, tertiary alcohols are notoriously challenging substrates for enzymes due to significant steric hindrance around the hydroxyl group. rsc.orgoup.comrsc.org Despite this, certain lipases have shown efficacy. Lipase (B570770) A from Candida antarctica (CAL-A) is noted for its ability to catalyze the esterification of tertiary alcohols with excellent enantioselectivity. jst.go.jprsc.org Similarly, the immobilized form of Lipase B from Candida antarctica (CAL-B, often known as Novozym 435) is one of the most effective and widely used biocatalysts for resolving racemic alcohols via enantioselective acylation. jocpr.com

Dynamic kinetic resolution of tertiary alcohols has been successfully demonstrated by combining a lipase-catalyzed resolution with a compatible metal-catalyzed racemization. rsc.orgresearchgate.net One such system employs a lipase for enantioselective acylation alongside a biocompatible oxovanadium catalyst that facilitates the in-situ racemization of the unreacted alcohol enantiomer. rsc.orgjst.go.jpnih.gov This chemoenzymatic approach elegantly overcomes the 50% yield barrier of traditional KR. jst.go.jp To prevent catalyst deactivation, the two incompatible catalysts (enzyme and metal racemization catalyst) can be compartmentalized, for example, by using a polydimethylsiloxane (B3030410) (PDMS) thimble, which allows the DKR to proceed efficiently. jst.go.jpnih.gov

Table 1: Examples of Enzyme-Mediated Kinetic Resolution of Tertiary Alcohols This table presents data for analogous tertiary alcohol structures to illustrate the principles.

Substrate (Racemic Alcohol) Enzyme Acyl Donor Solvent Product (% ee) Reference
1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol Candida antarctica Lipase A (CAL-A) & V-MPS4 Catalyst (DKR) Vinyl Acetate (B1210297) Diisopropyl Ether >99% ee (R-acetate) jst.go.jpresearchgate.net
3-Phenylbut-1-yn-3-ol Candida antarctica Lipase A (CAL-A) Vinyl Acetate Organic Solvent E = 65 oup.com
Various Tertiary Alcohols Candida antarctica Lipase B (Novozym 435) & H₂SO₄ (DKR) - Biphasic (Oil/Aqueous) 95-99% ee rsc.org

While enzymatic methods are powerful, there is significant interest in developing non-enzymatic chiral catalysts for kinetic resolution. thieme-connect.com These catalysts can offer different substrate specificities and operational advantages. Among these, amidine-based catalysts (ABCs) have emerged as a highly effective class of enantioselective acyl transfer catalysts. nih.govnih.gov

Developed as a viable alternative to enzymes, ABCs have demonstrated high efficacy in the kinetic resolution of various secondary alcohols, including benzylic, allylic, and propargylic types, via enantioselective acylation. nih.govacs.orgacs.org The mechanism involves the activation of an acylating agent (typically an anhydride) by the chiral amidine catalyst. Structure-selectivity studies show that the steric properties of the alcohol substrate significantly influence the selectivity factor (s). nih.gov For instance, increasing the steric bulk of the alkyl group on a benzylic alcohol generally results in higher selectivity. nih.gov While primarily demonstrated for secondary alcohols, the principles of steric differentiation are directly applicable to the more challenging resolution of tertiary alcohols like this compound. Catalysts such as CF₃-PIP and Cl-PIQ have been shown to be effective, with the choice of acylating agent and solvent being crucial for optimizing both reaction rate and enantioselectivity. acs.org

Table 2: Performance of Amidine-Based Catalysts in Kinetic Resolution of Alcohols This table presents data for analogous secondary alcohol structures to illustrate catalyst performance.

Substrate (Racemic Alcohol) Catalyst Acylating Agent Solvent Selectivity Factor (s) Reference
1-Phenylethanol CF₃-PIP (1) Propionic Anhydride Chloroform 20 nih.gov
1-Phenyl-2-propanol CF₃-PIP (1) Propionic Anhydride Chloroform 51 nih.gov
cis-2-Phenyl-1-cyclohexanol Cl-PIQ (2) Propionic Anhydride Chloroform 130 acs.org
1-(1-Naphthyl)ethanol Cl-PIQ (2) Propionic Anhydride Chloroform 120 acs.org

The synthesis of related halogenated alcohols, such as vicinal halohydrins (a halogen and a hydroxyl group on adjacent carbons), often relies on diastereoselective reactions where a pre-existing chiral center directs the stereochemical outcome of a new one. rsc.org Such substrate-controlled stereoselection is a powerful tool in organic synthesis. nih.gov

A common method for preparing halohydrins is through the halofunctionalization of an alkene. nih.gov For example, the diastereoselective β-halogenation of benzylic alcohols can provide direct access to β-halohydrins. researchgate.net This transformation can be achieved under simple conditions, for instance using KBr and H₂SO₄ in DMSO, to afford bromohydrins with high diastereoselectivity. researchgate.net

Another key strategy involves the ring-opening of a chiral epoxide. The reaction of a chiral epoxide with a halide source proceeds via an Sₙ2 mechanism, resulting in an inversion of configuration at the carbon atom undergoing attack. This process is both stereospecific and highly regioselective, yielding a trans-halohydrin. rroij.comnih.gov The ability to control the stereochemistry of the initial epoxide, often through asymmetric epoxidation methods like the Sharpless epoxidation, allows for precise control over the absolute stereochemistry of the final halohydrin product. nih.gov Similarly, diastereoselective allylic C–H amination reactions can produce intermediates that are readily converted into syn-1,2-amino alcohols, a related structural motif where similar principles of stereocontrol apply. nih.gov

Reaction Mechanisms and Kinetics in Transformations of 2 3 Chloro 6 Methylphenyl 2 Pentanol

Mechanistic Elucidation of Key Transformations

The reactivity of 2-(3-chloro-6-methylphenyl)-2-pentanol is largely dictated by the tertiary alcohol functional group, which is generally resistant to oxidation but can undergo various other transformations.

The transformation of alcohols into carbonyl compounds is a cornerstone of organic synthesis. amazonaws.com However, the structure of this compound, a tertiary alcohol, presents significant challenges to direct oxidation to its ketone analogue.

Resistance to Oxidation: Primary and secondary alcohols are readily oxidized to aldehydes and ketones, respectively. libretexts.org This process typically involves the removal of a hydrogen atom from the hydroxyl group and another hydrogen from the adjacent carbon (the alpha-carbon). libretexts.org Tertiary alcohols, including this compound, lack a hydrogen atom on the alpha-carbon. byjus.comsavemyexams.com Consequently, they are resistant to oxidation under standard conditions using common oxidizing agents like chromic acid (H₂CrO₄), potassium permanganate (B83412) (KMnO₄), or pyridinium (B92312) chlorochromate (PCC). libretexts.orgchemistrysteps.com Attempting to oxidize a tertiary alcohol usually requires harsh conditions that would lead to the cleavage of carbon-carbon bonds, breaking the molecule apart rather than forming a ketone. byjus.com

Alternative Derivatization Pathways: While direct oxidation is unfavorable, the hydroxyl group can be derivatized through other reaction pathways. These methods are often employed to increase volatility for gas chromatography (GC) analysis or to introduce a chromophore for high-performance liquid chromatography (HPLC) detection. libretexts.orgmdpi.com

Esterification: Tertiary alcohols can be converted to esters by reacting with acyl chlorides or acid anhydrides. nih.gov For example, reacting this compound with an acyl chloride like benzoyl chloride would convert the hydroxyl group into a benzoate (B1203000) ester. libretexts.org This reaction introduces a spectroscopically useful group for analysis. libretexts.org

Silylation: This is a common derivatization method where an active hydrogen, such as the one in the alcohol's hydroxyl group, is replaced by a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS). libretexts.org Reagents like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) can be used. mdpi.com The resulting silyl ethers exhibit increased volatility, thermal stability, and chemical stability, making them suitable for GC analysis. libretexts.org

Alkylation: Reagents such as pentafluorobenzyl bromide (PFB-Br) can add an alkyl group to the alcohol, enhancing detector response in certain analytical techniques. libretexts.org

Radical reactions offer alternative pathways for transforming alcohols. These processes often begin with a hydrogen abstraction step, where a radical species removes a hydrogen atom from the alcohol molecule to form a new radical intermediate.

The reactivity and site of abstraction depend on the bond dissociation energies of the various C-H and O-H bonds in the molecule. acs.org In a study of n-butanol reacting with hydroxyl radicals (HO•), it was found that abstraction from the Cα position (the carbon bearing the -OH group) was kinetically the most favored path. acs.org For this compound, which lacks a Cα hydrogen, abstraction would occur at other positions on the pentyl chain, the methyl group, or the O-H bond.

Studies on 2-propanol have shown that thiyl radicals can reversibly abstract a hydrogen atom to form a carbon-centered radical. nih.gov Such radical intermediates can be highly reactive. For instance, research has shown that Breslow intermediates, formed from the reaction of an N-heterocyclic carbene with an aldehyde, can undergo homolytic fragmentation to form a close radical pair. nih.gov This pair can then recombine to form highly congested tertiary alcohols, demonstrating a powerful method for C-C bond formation via radical pathways. nih.gov These studies highlight that even in complex molecules, radical processes can be initiated, leading to the formation of valuable and structurally complex products.

Transition metals are powerful catalysts for a wide array of organic reactions, including the oxidation of alcohols. rsc.orgresearchgate.net These reactions typically proceed through a catalytic cycle involving the metal center in various oxidation states. youtube.com

A general catalytic cycle for alcohol oxidation, for example using a ruthenium complex, might involve the following steps:

Oxidation of the Catalyst: The active catalyst, such as a Ru(II) complex, is first oxidized, often by a stoichiometric oxidant like oxygen. amazonaws.com

Hydrogen Transfer: The oxidized metal complex then interacts with the alcohol substrate, accepting two hydrogen atoms (one from the hydroxyl group and the alpha-hydrogen), leading to the formation of the carbonyl product and a reduced metal hydride species. amazonaws.com

Catalyst Regeneration: The reduced catalyst is then re-oxidized by the stoichiometric oxidant, releasing a byproduct like water and regenerating the active catalyst for the next cycle. amazonaws.com

This mechanism relies on the presence of an alpha-hydrogen in the alcohol substrate. amazonaws.com Therefore, transition metal-catalyzed oxidation is highly efficient for primary and secondary alcohols but generally not applicable to tertiary alcohols like this compound under typical conditions. amazonaws.comresearchgate.net While transition metal catalysts are central to many transformations, their application in the direct oxidation of tertiary alcohols remains a significant challenge, necessitating alternative synthetic strategies for such compounds.

Kinetic Studies and Reaction Rate Optimization

Kinetic analysis provides quantitative data on reaction speeds, while optimization techniques use this information to enhance synthetic efficiency.

For instance, the enzymatic kinetic resolution of tertiary alcohols can be highly selective. By combining enzyme catalysis with medium and substrate engineering, researchers have achieved excellent enantioselectivity (E > 100) in the hydrolysis of certain tertiary alcohol esters. nih.gov In other work, the kinetic resolution of racemic tertiary allylic alcohols achieved extremely high selectivity, quantified by s-factors. nih.gov The rate constants for radical reactions have also been determined; pulse radiolysis was used to measure the forward and reverse rate constants for hydrogen abstraction from 2-propanol by thiyl radicals. nih.gov

The table below summarizes kinetic parameters from various studies on related alcohol reactions, illustrating the types of data obtained from such investigations.

Reaction SystemKinetic ParameterValueSource(s)
Hydrolysis of 3-phenylbut-1-yn-3-yl acetate (B1210297) with esterase BS2 (mutant)Enantioselectivity (E)56 (in 20% DMSO) nih.gov
Hydrolysis of a trifluoromethyl analogue with esterase BS2 (mutant)Enantioselectivity (E)> 100 nih.gov
Kinetic resolution of a tertiary allylic alcoholSelectivity Factor (s)> 200 (Typical) nih.gov
H-abstraction from 2-propanol by Penicillamine thiyl radical (Forward Rxn)Rate Constant (k_forward)(1.4 ± 0.3) x 10⁴ M⁻¹s⁻¹ nih.gov
H-abstraction from 2-propanol by Penicillamine thiyl radical (Reverse Rxn)Rate Constant (k_reverse)(1.2 ± 0.3) x 10⁸ M⁻¹s⁻¹ nih.gov
Oxidation of Ethanol (B145695) by Alcohol DehydrogenaseMichaelis Constant (K_m)Determined via Lineweaver-Burk plot libretexts.org

This table presents data for related alcohol systems to illustrate kinetic parameters and is not specific to this compound.

Chemical reaction optimization is a critical process in synthetic chemistry aimed at maximizing product yield and purity while minimizing costs, waste, and reaction time. sigmaaldrich.com This involves systematically altering reaction parameters such as temperature, solvent, catalyst, and reactant concentrations. sigmaaldrich.comacs.org

Modern optimization strategies often move beyond the traditional "one-factor-at-a-time" (OFAT) approach to more sophisticated methods. acs.org For example, specialized spreadsheet tools can be used to analyze reaction kinetics and solvent effects, allowing chemists to explore new reaction conditions in silico before performing physical experiments. nih.gov This predictive approach helps to identify optimal conditions more rapidly and with fewer resources. nih.gov

A case study on an aza-Michael addition reaction demonstrates the power of this approach. By analyzing kinetic data, researchers could predict how changes in solvent and reactant concentration would affect the reaction conversion over time. These predictions were then validated experimentally, confirming that higher concentrations and a change in solvent from DMSO to ethanol could significantly improve the product conversion. nih.gov

The table below, adapted from this study, shows how reaction conditions were optimized to improve yield.

Initial Reactant Conc.SolventPredicted Conversion (2h)Experimental Conversion (2h)Source(s)
0.6 MDMSO~60%~60% nih.gov
2.0 MEthanol>90%92% nih.gov

This table illustrates the process of reaction optimization using data from a literature case study on an aza-Michael addition.

For the synthesis of derivatives of this compound, such optimization techniques would be invaluable. By systematically studying the effects of different solvents, bases, temperatures, and reaction times on an esterification reaction, for example, a chemist could develop a highly efficient and high-yielding synthetic protocol.

Advanced Spectroscopic Characterization and Structural Analysis of 2 3 Chloro 6 Methylphenyl 2 Pentanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the most powerful tool for determining the detailed structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in 2-(3-Chloro-6-methylphenyl)-2-pentanol can be mapped.

High-Resolution ¹H and ¹³C NMR Studies for Structural Confirmation

High-resolution ¹H and ¹³C NMR are instrumental in confirming the molecular skeleton of the title compound. The chemical shifts (δ), splitting patterns (multiplicity), and integration values in ¹H NMR, along with the chemical shifts in ¹³C NMR, provide definitive evidence for the presence of the 3-chloro-6-methylphenyl group and the 2-pentanol (B3026449) moiety.

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons, the aliphatic chain protons, the aromatic methyl group, and the hydroxyl proton. The aromatic region would display a pattern characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The aliphatic protons of the pentanol (B124592) chain would appear in the upfield region, with multiplicities dictated by their neighboring protons.

The ¹³C NMR spectrum complements the proton data by providing a signal for each unique carbon atom. The positions of these signals are indicative of the carbon's hybridization and its electronic environment. The carbon attached to the electronegative chlorine atom and the oxygen-bearing tertiary carbon are expected to be significantly deshielded, appearing at lower fields.

Predicted ¹H NMR Data for this compound

The following table is based on established chemical shift values for analogous structures.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.3 - 7.1Multiplet3HAromatic protons (Ar-H)
~2.4Singlet3HAr-CH₃
~1.8Broad Singlet1H-OH
~1.6 - 1.4Multiplet2H-CH₂-CH₃
~1.5Singlet3HC(OH)-CH₃
~0.9Triplet3H-CH₂-CH₃

Predicted ¹³C NMR Data for this compound

The following table is based on established chemical shift values for analogous structures, such as 2-chloro-5-methylphenol (B42318) and 2-methyl-2-pentanol. nih.govnist.gov

Chemical Shift (δ, ppm)Assignment
~145-150Ar-C (quaternary, attached to C(OH))
~137Ar-C (quaternary, attached to CH₃)
~134Ar-C (quaternary, attached to Cl)
~130-125Ar-C (CH)
~75C(OH) (quaternary)
~35-CH₂-CH₃
~29C(OH)-CH₃
~20Ar-CH₃
~14-CH₂-CH₃

Advanced NMR Techniques for Stereochemical Assignment (e.g., NOESY, COSY)

While 1D NMR confirms the constitution of the molecule, 2D NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are employed to probe through-bond and through-space correlations, respectively. chemicalbook.comwikipedia.org

COSY: This experiment reveals scalar coupling between protons, typically over two or three bonds. chegg.com For this compound, a COSY spectrum would be expected to show cross-peaks connecting the methyl protons (~0.9 ppm) and the methylene (B1212753) protons (~1.5 ppm) of the ethyl group, confirming their connectivity. It would also show correlations between adjacent protons on the aromatic ring, aiding in their specific assignment.

NOESY: This technique identifies protons that are close to each other in space, regardless of whether they are bonded. wikipedia.orguq.edu.au This is particularly useful for confirming the substitution pattern and conformation. A NOESY spectrum would be expected to show a cross-peak between the protons of the aromatic methyl group and the adjacent aromatic proton. It could also reveal spatial proximity between the protons of the pentanol side chain and the aromatic ring, providing insights into the molecule's preferred conformation.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Fragmentation Analysis

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for assessing the purity of volatile compounds like this compound and for analyzing its mass spectrum.

Upon electron ionization, the molecule will form a molecular ion (M⁺·), which can then undergo characteristic fragmentation. For this tertiary alcohol, common fragmentation pathways include alpha-cleavage and dehydration. chemicalbook.com

Alpha-Cleavage: The bond adjacent to the carbon-oxygen bond breaks, leading to the loss of an alkyl radical. The most likely alpha-cleavage would involve the loss of the ethyl group (C₂H₅•), resulting in a stable, resonance-stabilized oxonium ion.

Dehydration: The loss of a water molecule (M-18) is a common fragmentation pathway for alcohols. chemicalbook.com

Isotopic Pattern: A crucial feature in the mass spectrum will be the presence of the M+2 peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), any fragment containing a chlorine atom will appear as a pair of peaks separated by two mass units, with a characteristic intensity ratio of 3:1. spectrabase.com

Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/z ValueProposed FragmentComments
226/228[C₁₂H₁₇ClO]⁺·Molecular ion (M⁺·) peak, showing the 3:1 isotope pattern for chlorine.
208/210[C₁₂H₁₅Cl]⁺·Loss of H₂O (dehydration).
197/199[C₁₀H₁₀ClO]⁺Loss of an ethyl radical (C₂H₅) via alpha-cleavage.
141[C₈H₈Cl]⁺Further fragmentation of the aromatic portion.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula. For a molecule with the formula C₁₂H₁₇ClO, HRMS can distinguish it from other potential molecules that have the same nominal mass but a different combination of atoms. The experimentally determined exact mass is compared to the theoretically calculated mass, and a match within a few parts per million (ppm) confirms the molecular formula.

Theoretical Exact Mass for C₁₂H₁₇ClO

Molecular FormulaCalculated Monoisotopic Mass
C₁₂H₁₇³⁵ClO226.0968
C₁₂H₁₇³⁷ClO228.0938

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. The IR spectrum of this compound is expected to show several key absorption bands that confirm its structure. A strong, broad band in the region of 3600-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol, with the broadening due to hydrogen bonding. chemicalbook.com Aromatic and aliphatic C-H stretching vibrations are expected just above and below 3000 cm⁻¹, respectively. The presence of the aromatic ring is further confirmed by C=C stretching absorptions in the 1600-1450 cm⁻¹ region. A strong absorption corresponding to the C-O stretch of the tertiary alcohol would likely appear around 1150 cm⁻¹.

Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3600 - 3200 (broad)O-H stretchTertiary Alcohol
3100 - 3000C-H stretchAromatic
2980 - 2850C-H stretchAliphatic
1600, 1475C=C stretchAromatic Ring
~1150C-O stretchTertiary Alcohol
800 - 600C-Cl stretchChloro-aromatic

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The aromatic ring in this compound acts as a chromophore. It is expected to exhibit absorption bands in the UV region, typically between 250 and 280 nm, which are characteristic of the π → π* transitions of the substituted benzene ring. The exact position and intensity of the absorption maxima (λmax) are influenced by the substitution pattern on the ring.

Vibrational Spectroscopy for Functional Group Identification

No experimental or theoretical vibrational spectroscopy data (FT-IR or Raman) for this compound could be located. While general principles of vibrational spectroscopy would predict characteristic bands for the hydroxyl group (O-H stretch), alkyl C-H stretches, and aromatic ring vibrations, specific frequencies and assignments for this molecule are not documented.

Electronic Absorption Spectroscopy for Aromatic Chromophores

There is no available UV-Vis spectroscopic data for this compound. Such data would be valuable for understanding the electronic transitions of the substituted benzene ring chromophore, but no studies have been published.

X-Ray Crystallography for Solid-State Structure Determination

Single-Crystal X-Ray Diffraction for Absolute Configuration and Conformation

A search of crystallographic databases yielded no results for the crystal structure of this compound. Consequently, information regarding its absolute configuration, conformation in the solid state, bond lengths, and bond angles is not known.

Analysis of Intermolecular Interactions in Crystalline States (e.g., Hirshfeld Surface Analysis)

As no crystallographic data exists for this compound, a Hirshfeld surface analysis to investigate intermolecular interactions in the crystalline state cannot be performed. This type of analysis is contingent on the availability of a solved crystal structure.

Computational Chemistry and Theoretical Modeling of 2 3 Chloro 6 Methylphenyl 2 Pentanol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.com It is particularly effective for calculating ground-state properties like molecular geometry, electron density, and total energy with a favorable balance between accuracy and computational cost. mdpi.com For 2-(3-Chloro-6-methylphenyl)-2-pentanol, DFT calculations, often using functionals like B3LYP or ωB97X-D, can predict key aspects of its electronic nature. mdpi.comresearchgate.net

The electronic structure provides critical information about reactivity. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity.

Other reactivity descriptors that can be calculated include the ionization potential, electron affinity, and molecular electrostatic potential (MEP). The MEP map visually represents the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with other reagents. For instance, the oxygen atom of the hydroxyl group is expected to be a region of high electron density (a site for electrophilic attack), while the hydrogen of the hydroxyl group would be electron-poor.

Table 1: Illustrative DFT-Calculated Electronic Properties This table presents theoretical data calculated for this compound to illustrate the typical output of DFT calculations. These values are representative and would be obtained from specific computational jobs.

PropertyCalculated ValueSignificance
Total Energy -1057.4 HartreesRepresents the total electronic energy of the molecule in its optimized geometry.
HOMO Energy -6.8 eVIndicates the energy of the highest occupied molecular orbital; related to electron-donating ability.
LUMO Energy -0.5 eVIndicates the energy of the lowest unoccupied molecular orbital; related to electron-accepting ability.
HOMO-LUMO Gap 6.3 eVAn indicator of chemical stability and reactivity. A larger gap suggests higher stability.
Dipole Moment 2.15 DebyeMeasures the overall polarity of the molecule, arising from its asymmetrical structure.

This compound is a flexible molecule due to the presence of several single bonds, allowing for multiple spatial arrangements or conformations. Conformational analysis is the study of these different arrangements and their relative energies. Computational methods can systematically explore the potential energy surface of the molecule to identify stable conformers (local energy minima). researchgate.net

The most significant conformational freedom arises from the rotation around the C-C bond connecting the pentanol's tertiary carbon to the substituted phenyl ring. Different orientations of the phenyl ring relative to the alkyl chain result in distinct conformers with varying steric interactions and, consequently, different energies. Energy minimization calculations are performed for each potential conformer to find its most stable geometry and corresponding energy. nih.gov The results of such an analysis allow for the identification of the global minimum—the most stable conformation—which is the most likely structure of the molecule at low temperatures.

Table 2: Example of Conformational Analysis Results This table illustrates hypothetical relative energies for different conformers of this compound, defined by the dihedral angle between the phenyl ring and the pentanol (B124592) backbone.

ConformerDihedral Angle (C-C-C-C)Relative Energy (kcal/mol)Population (%) at 298 K
1 (Global Minimum) 75°0.0075.3%
2 -80°0.5220.1%
3 180°1.854.6%

Molecular Dynamics and Simulation Studies

While quantum calculations are excellent for static properties, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations model the atomic motions of a system over time, providing a "movie" of molecular behavior that is essential for understanding dynamic processes like reactions and solvent interactions. rsc.orgacs.org

Tertiary alcohols like this compound are known to undergo reactions such as acid-catalyzed dehydration. nsf.govacs.org This reaction typically proceeds through an E1 (elimination, unimolecular) mechanism, which involves the formation of a carbocation intermediate. MD simulations can be used to model the entire reaction pathway, from reactants to products, including the high-energy transition states. nih.gov

Reactions are rarely carried out in the gas phase; the surrounding solvent can have a profound impact on reaction pathways and kinetics. nih.gov Computational models can account for solvent effects in two primary ways: using an implicit solvent model where the solvent is treated as a continuous medium (like the Polarizable Continuum Model, or C-PCM), or by using explicit solvent molecules in an MD simulation. nsf.govnih.gov

For the dehydration of an alcohol via an E1 mechanism, a polar solvent is crucial for stabilizing the charged intermediates (the protonated alcohol and the carbocation). nsf.gov MD simulations with explicit water molecules can show how individual solvent molecules orient themselves around the solute, forming hydrogen bonds and providing electrostatic stabilization. acs.org These interactions lower the energy barrier for the reaction, thereby increasing its rate compared to a non-polar solvent. researchgate.net

Quantitative Structure-Property Relationships (QSPR) and Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. nih.govresearchgate.net The fundamental principle is that the structure of a molecule dictates its properties. mdpi.com

A QSPR study involves several steps:

Data Set Selection: A set of compounds structurally related to this compound is chosen, for which a specific property (e.g., boiling point, solubility, antioxidant activity) is known. researchgate.net

Descriptor Calculation: For each molecule in the set, a large number of numerical values known as molecular descriptors are calculated. These descriptors encode different aspects of the molecular structure.

Model Building: Statistical methods, such as multiple linear regression, are used to build a mathematical equation that relates the descriptors to the property of interest. nih.gov

Validation: The model's predictive power is rigorously tested using external validation sets or cross-validation techniques. researchgate.net

Once a reliable QSPR model is developed, it can be used to predict the properties of new or untested compounds, such as this compound, based solely on its calculated descriptors. This approach is highly valuable for screening large numbers of compounds for desired properties without the need for extensive and costly experiments. mdpi.commdpi.com

Table 3: Categories of Molecular Descriptors for QSPR Modeling This table lists common categories of descriptors used to build QSPR models for compounds like substituted alcohols.

Descriptor CategoryDescriptionExample DescriptorsPotential Predicted Properties
Constitutional Based on molecular formula and atom counts.Molecular Weight, Atom Count, Ring CountBoiling Point, Density
Topological Based on the 2D graph representation of the molecule.Wiener Index, Connectivity IndicesSolubility, Retention Index nih.gov
Geometric (3D) Based on the 3D coordinates of the atoms.Molecular Surface Area, Molecular VolumePartition Coefficient (logP)
Electronic Derived from quantum chemical calculations.Dipole Moment, HOMO/LUMO EnergiesReactivity, Antioxidant Activity mdpi.com

Development of Predictive Models for Chemical Reactivity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) models, is a cornerstone of modern computational chemistry for forecasting the chemical reactivity of compounds. nih.gov While specific QSAR models exclusively for this compound are not found in publicly available literature, the methodology for their development is well-established and can be applied to this molecule and its analogs.

The core principle of a QSAR model is to correlate variations in the structural or physicochemical properties of a series of compounds with a corresponding change in their chemical reactivity or biological activity. For a tertiary benzylic alcohol, reactivity often pertains to rates of substitution, elimination, or oxidation reactions. mdpi.comacs.org

Methodology for Model Development:

Dataset Assembly: A dataset of structurally similar compounds would be created, including this compound. This set would feature variations in the substituents on the phenyl ring (e.g., different halogens, alkyl groups, or electron-donating/withdrawing groups) and potentially the alkyl chain attached to the carbinol carbon.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated using computational software. These descriptors quantify various aspects of the molecule's structure and electronic properties.

Model Generation and Validation: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation linking the most relevant descriptors to the observed reactivity (e.g., reaction rate constant, k). The model's predictive power is rigorously tested through internal and external validation techniques. rsc.org

An illustrative QSAR model might take the form: log(k) = β₀ + β₁(σ) + β₂(Es) + β₃(logP) + ... + ε Where log(k) is the reaction rate, σ represents electronic effects (Hammett constant), Es quantifies steric effects (Taft parameter), logP is the partition coefficient, the β terms are regression coefficients, and ε is the error.

Illustrative Data for a Hypothetical QSAR Model:

The following interactive table demonstrates the type of data that would be generated to build a predictive model for the reactivity of this compound and its analogs in a hypothetical substitution reaction.

CompoundSubstituentsHammett Constant (σ)Steric Parameter (Es)logPExperimental Reactivity (log(k))
Analog 16-H, 3-H0.000.003.50-4.5
Analog 26-CH₃, 3-H-0.07-1.244.05-4.8
Analog 36-H, 3-Cl0.37-0.974.15-3.9
Target 6-CH₃, 3-Cl 0.30 -2.21 4.70 -4.2
Analog 46-CH₃, 3-F0.27-1.714.25-4.3

Note: The data in this table is hypothetical and for illustrative purposes only.

Such models are powerful tools for screening virtual libraries of compounds, prioritizing experimental work, and gaining a deeper understanding of the structural features that govern chemical reactivity.

Theoretical Approaches to Stereoselectivity Prediction

The carbon atom at position 2 of this compound is a stereocenter, meaning the molecule is chiral. Reactions involving this center or adjacent atoms can lead to the formation of different stereoisomers. Predicting and explaining the stereochemical outcome of such reactions is a significant challenge that can be addressed effectively with theoretical modeling.

Advances in computational power and theory, particularly Density Functional Theory (DFT), have made it possible to model complex reaction pathways and accurately predict stereoselectivity. nih.gov The general approach involves locating the transition states (TS) for the pathways leading to all possible stereoisomeric products. According to transition state theory, the difference in the Gibbs free energy (ΔG‡) of these competing transition states determines the product ratio.

Computational Workflow:

Conformational Search: A thorough search for the lowest energy conformations of the reactants and catalysts (if any) is performed.

Transition State Location: The potential energy surface of the reaction is explored to locate the transition state structures for the formation of each possible stereoisomer (e.g., R vs. S or syn vs. anti products). nih.gov

Energy Calculation: High-level quantum mechanical calculations are performed to determine the electronic energies of the located structures. Solvation effects are often included using implicit or explicit solvent models.

Free Energy Correction: Vibrational frequency calculations are performed to obtain thermal corrections, leading to the Gibbs free energies (G) of the transition states.

Selectivity Prediction: The difference in free energies between the diastereomeric transition states (ΔΔG‡) is used to predict the product ratio. A ΔΔG‡ of 1.4 kcal/mol at room temperature corresponds to a diastereomeric or enantiomeric ratio of approximately 9:1.

For example, in an asymmetric reaction involving this compound, DFT calculations could be used to model the nucleophilic attack on a derivative of the benzylic alcohol. The calculations would reveal why one face of the molecule is preferentially attacked over the other, providing insights into the origin of stereoselectivity. nih.gov

Illustrative Data for Stereoselectivity Prediction:

This table shows hypothetical DFT-calculated energy data for two competing transition states (TS-A and TS-B) in a reaction leading to two different diastereomers (Product A and Product B).

ParameterTransition State A (TS-A)Transition State B (TS-B)
Electronic Energy (Hartree)-1250.4321-1250.4299
Gibbs Free Energy Correction (Hartree)0.21550.2153
Final Gibbs Free Energy (G) -1250.2166 -1250.2146
Relative Free Energy (ΔΔG‡)0.0 kcal/mol+1.25 kcal/mol
Predicted Product Ratio (A:B) ~7.5 : 1

Note: The data in this table is hypothetical and for illustrative purposes only.

These theoretical approaches are not only predictive but also explanatory. By analyzing the geometry and electronic structure of the transition states, chemists can understand the specific non-covalent interactions (e.g., steric hindrance, hydrogen bonding, catalyst-substrate interactions) that control the stereochemical outcome, enabling the design of more selective catalysts and reaction conditions.

Derivatives and Functionalization of 2 3 Chloro 6 Methylphenyl 2 Pentanol

Systematic Synthesis of Analogues and Derivatives

The synthesis of analogues of 2-(3-chloro-6-methylphenyl)-2-pentanol can be methodically approached by modifying either the aromatic ring or the pentanol (B124592) backbone. These modifications allow for the fine-tuning of the molecule's steric and electronic properties.

Modification of the Aromatic Ring (e.g., Halogenation, Methylation)

The aromatic ring of this compound is substituted with a chloro group and a methyl group. These existing substituents direct the position of any subsequent electrophilic aromatic substitution reactions. The methyl group is an ortho-, para-directing activator, while the chloro group is an ortho-, para-directing deactivator. The steric hindrance from the bulky tertiary alcohol group and the existing methyl group will also influence the regioselectivity of further substitutions.

Halogenation: Further halogenation, such as chlorination or bromination, would likely occur at the positions activated by the methyl group and not sterically hindered. This is typically achieved using a halogen in the presence of a Lewis acid catalyst. masterorganicchemistry.com Benzylic halogenation at the methyl group can also be accomplished using reagents like N-Bromosuccinimide (NBS) under radical conditions (e.g., with light or a radical initiator), which would replace a hydrogen on the ring's methyl group with a bromine atom. chemistrysteps.comyoutube.com

Methylation: Additional methyl groups can be introduced onto the aromatic ring via Friedel-Crafts alkylation. This reaction involves an alkyl halide and a strong Lewis acid catalyst. The position of the new methyl group would be directed by the existing substituents.

Starting MaterialReagentPotential ProductReaction Type
This compoundCl2, FeCl32-(x,3-Dichloro-6-methylphenyl)-2-pentanolElectrophilic Aromatic Chlorination
This compoundNBS, Peroxide2-(3-Chloro-6-(bromomethyl)phenyl)-2-pentanolRadical Bromination
This compoundCH3Cl, AlCl32-(3-Chloro-x,6-dimethylphenyl)-2-pentanolFriedel-Crafts Alkylation

Functionalization of the Pentanol Backbone

Functionalization of the pentanol backbone of a tertiary alcohol primarily involves reactions of the hydroxyl group. Direct substitution of the -OH group is difficult as it is a poor leaving group. Therefore, it typically needs to be converted into a better leaving group first. For instance, reaction with a strong acid like HBr or HCl can protonate the hydroxyl group, forming an oxonium ion. The subsequent loss of a water molecule, a good leaving group, generates a stable tertiary benzylic carbocation. libretexts.orglibretexts.org This carbocation can then be attacked by a nucleophile.

Alternatively, the tertiary alcohol can be transformed into vicinal halohydrins. Studies on model tertiary benzyl alcohols have shown that N-halosuccinimides (NCS or NBS) in an aqueous medium can achieve this transformation. mdpi.com

Exploration of Chemical Reactivity of Derivatives

The derivatives of this compound, particularly those formed by modifying the hydroxyl group, open up a variety of further chemical transformations.

Oxidation and Reduction Products

Oxidation: Tertiary alcohols are generally resistant to oxidation under standard conditions. However, tertiary benzylic alcohols can undergo a tandem elimination-oxidation reaction. rsc.orgrsc.org When treated with an oxoammonium salt, the alcohol can first undergo elimination to form an alkene, which is then oxidized at the allylic position to yield an allylic ether. rsc.orgrsc.orgresearchgate.net Strong oxidizing agents like potassium permanganate (B83412) would likely cleave the C-C bonds, leading to the degradation of the molecule and formation of a carboxylic acid at the benzylic position, cleaving off the rest of the alkyl chain. chemistrysteps.com

Reduction: The hydroxyl group of a tertiary benzylic alcohol can be completely removed through reduction. A method using hydriodic acid in a biphasic toluene-water medium has been shown to effectively convert tertiary benzylic alcohols into the corresponding hydrocarbons in short reaction times. beilstein-journals.orgnih.govresearchgate.netnih.gov This reaction proceeds with high yield and tolerates various other functional groups. beilstein-journals.orgnih.gov

ReactionReagent(s)Expected Product Type
Tandem Elimination-OxidationOxoammonium saltAllylic ether
ReductionHydriodic acid, Red phosphorusAlkane (hydrocarbon)

Substitution and Elimination Reactions

Substitution: As mentioned, the hydroxyl group of a tertiary benzylic alcohol must first be converted into a good leaving group, typically by protonation with a strong acid. The stability of the resulting tertiary benzylic carbocation facilitates SN1 reactions. chemistrysteps.comlibretexts.orglibretexts.org In the presence of halide ions, this leads to the formation of the corresponding alkyl halide.

Elimination: Acid-catalyzed dehydration is a common reaction for tertiary alcohols. masterorganicchemistry.com Benzylic alcohols, in particular, undergo this E1 elimination readily when heated with a strong acid like sulfuric acid, as it proceeds through a stable carbocation intermediate to form a conjugated alkene. The stability of the resulting conjugated system is a significant driving force for this reaction.

Cross-Coupling Reactions for C-C and C-O Bond Formation

The direct use of alcohols in cross-coupling reactions is challenging. Therefore, the hydroxyl group is typically converted into a more reactive functional group, such as a halide, triflate, or ester, to act as an electrophile in these reactions.

C-C Bond Formation: Once converted to a suitable electrophile (e.g., a benzylic halide or pivalate), derivatives of this compound could participate in various transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. Nickel-catalyzed Kumada, Suzuki, and Negishi-type couplings are effective for benzylic ethers, esters, and carbamates, proceeding with high stereospecificity. nih.gov Palladium-catalyzed Suzuki-Miyaura coupling of benzylic alcohols can also be achieved directly under certain conditions, providing an atom-economical route to diarylmethanes. nih.gov Photoredox catalysis also enables the coupling between benzyl benzoates and allylic alcohols. acs.org

C-O Bond Formation: The formation of new carbon-oxygen bonds can be achieved through methods like iron-catalyzed cross-coupling of the corresponding benzyl or tertiary halides with alcohol nucleophiles. chemrxiv.org Another approach is the copper-catalyzed cross-coupling of benzylic C-H bonds with alcohols, which proceeds via a radical relay mechanism. researchgate.net

Derivatization of Hydroxy Groups

The chemical reactivity of the hydroxyl (-OH) group in this compound is characteristic of a tertiary alcohol. Due to the steric hindrance around the hydroxyl-bearing carbon and the stability of the corresponding tertiary carbocation, the derivatization of this functional group proceeds through specific pathways. The primary reactions involve the substitution of the hydroxyl group or its hydrogen, leading to the formation of esters and ethers.

Esterification:

The direct esterification of tertiary alcohols like this compound with carboxylic acids is generally inefficient. tandfonline.comgoogle.com These reactions, typically catalyzed by strong acids, are prone to elimination side-reactions, leading to the formation of alkenes due to the stability of the tertiary carbocation intermediate. ck12.orglibretexts.orgechemi.com

A more effective method for the esterification of tertiary alcohols involves the use of more reactive acylating agents such as acyl chlorides or acid anhydrides. tandfonline.comlibretexts.orgsavemyexams.com These reactions are generally more favorable and can proceed under milder conditions, often in the presence of a non-nucleophilic base like pyridine to neutralize the liberated acid. youtube.com For example, the reaction with an acyl chloride would proceed via a nucleophilic addition-elimination mechanism to form the corresponding ester. savemyexams.comlibretexts.org

Etherification:

The synthesis of ethers from this compound can be achieved through a few synthetic routes. One common method is the acid-catalyzed reaction with a primary or secondary alcohol. youtube.commasterorganicchemistry.com In this SN1-type reaction, the tertiary hydroxyl group is protonated by a strong acid, forming a good leaving group (water). libretexts.orgyoutube.com The departure of water results in a stable tertiary carbocation, which is then attacked by the nucleophilic oxygen of the other alcohol molecule to form the ether after deprotonation. youtube.com

Another versatile method for ether synthesis is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orglibretexts.org However, due to the steric hindrance of the tertiary carbon in this compound, it should be used to form the alkoxide ion by reaction with a strong base like sodium hydride. openstax.org This alkoxide can then react with a primary alkyl halide (e.g., methyl iodide or ethyl bromide) in an SN2 reaction to yield the desired unsymmetrical ether. masterorganicchemistry.comopenstax.orgjove.com Using a secondary or tertiary alkyl halide in this reaction is not feasible as it would lead to elimination products. masterorganicchemistry.comwikipedia.org

The following table summarizes the potential derivatization reactions of the hydroxyl group of this compound:

Reaction Type Reagent Product General Conditions
EsterificationAcyl Chloride (e.g., Acetyl chloride)2-(3-Chloro-6-methylphenyl)-2-pentyl acetate (B1210297)Pyridine, Room Temperature
EsterificationAcid Anhydride (e.g., Acetic anhydride)2-(3-Chloro-6-methylphenyl)-2-pentyl acetateMild heating, optional catalyst
EtherificationPrimary Alcohol (e.g., Methanol)2-methoxy-2-(3-chloro-6-methylphenyl)pentaneStrong acid catalyst (e.g., H₂SO₄), heat
Etherification (Williamson)1. Sodium hydride (NaH) 2. Primary Alkyl Halide (e.g., Methyl iodide)2-methoxy-2-(3-chloro-6-methylphenyl)pentaneAnhydrous solvent (e.g., THF)

Applications in Advanced Organic Synthesis and Materials Science

Role as a Synthetic Intermediate in Complex Molecule Synthesis

The utility of 2-(3-chloro-6-methylphenyl)-2-pentanol in organic synthesis is primarily as an intermediate, a stepping stone to the creation of more complex molecules. The presence of a tertiary alcohol functional group, along with a substituted aromatic ring, offers multiple reaction pathways.

Precursor for Specialty Chemicals

While specific specialty chemicals derived directly from this compound are not widely reported, its structure is analogous to intermediates used in the synthesis of high-value molecules. For instance, the 2-chloro-6-methylphenyl moiety is a key component in the synthesis of certain pharmaceuticals. google.compatsnap.comgoogle.com The compound 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, for example, is a crucial intermediate for the kinase inhibitor dasatinib. google.com This suggests that this compound could potentially serve as a precursor for novel pharmaceutical candidates or other specialty chemicals where this particular substituted phenyl group is required.

The tertiary alcohol group can be a versatile handle for further chemical transformations. chemguide.co.ukncert.nic.in Dehydration could introduce a double bond, leading to the formation of various isomeric alkenes. These alkenes could then undergo a variety of addition reactions. Oxidation of the molecule would be challenging under standard conditions due to the tertiary nature of the alcohol, which lacks a hydrogen atom on the carbinol carbon. However, under forcing conditions, oxidative cleavage could yield smaller, functionalized molecules.

Building Block for New Organic Scaffolds in Organic Synthesis

The structure of this compound makes it a potential building block for the construction of novel organic scaffolds. The combination of a chiral center at the tertiary alcohol carbon (if synthesized in an enantioselective manner), a sterically hindered and electronically modified aromatic ring, and an aliphatic chain provides a unique three-dimensional architecture.

This compound could be utilized in reactions that form new carbon-carbon or carbon-heteroatom bonds. For example, the hydroxyl group could be converted into a good leaving group, allowing for nucleophilic substitution reactions. chemguide.co.uk However, due to the steric hindrance of the tertiary center, such reactions would likely favor elimination over substitution.

The aromatic ring itself can also be a site for further functionalization, such as electrophilic aromatic substitution, although the existing chloro and methyl groups will direct incoming electrophiles to specific positions and may deactivate the ring to some extent. The presence of the halogen atom also opens up the possibility of cross-coupling reactions, a powerful tool for creating complex molecular architectures.

Implementation in Continuous Flow Chemistry

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for straightforward scaling-up. rsc.orgrasayanjournal.co.innih.govacs.org

Scalable Production Methodologies

The synthesis of tertiary alcohols, such as this compound, can be readily adapted to continuous flow systems. organic-chemistry.org A common method for synthesizing tertiary alcohols is the Grignard reaction. ncert.nic.in In a hypothetical flow process for this compound, a stream of a Grignard reagent, such as n-propylmagnesium bromide, could be mixed with a stream of 1-(3-chloro-6-methylphenyl)ethan-1-one in a microreactor. The rapid mixing and precise temperature control afforded by flow reactors can help to minimize side reactions and improve yield and safety, especially for highly exothermic Grignard reactions.

Hypothetical Flow Synthesis Parameters
Parameter Condition
Reactant A n-Propylmagnesium bromide in THF
Reactant B 1-(3-chloro-6-methylphenyl)ethan-1-one in THF
Reactor Type Microreactor or Packed-Bed Reactor
Residence Time Seconds to minutes
Temperature Controlled, potentially sub-ambient to ambient
Quenching Aqueous ammonium (B1175870) chloride solution

This approach would allow for the on-demand and scalable production of the compound.

Potential in Advanced Materials Science Applications

While there is no specific research detailing the use of this compound in materials science, its properties suggest some potential, albeit speculative, applications.

Halogenated organic compounds are sometimes used as flame retardants or as additives to polymers to enhance their properties. The presence of a chlorine atom on the phenyl ring could impart some flame-retardant characteristics. Furthermore, the tertiary alcohol group could be used to graft the molecule onto polymer backbones, creating functionalized materials with modified surface properties, solubility, or thermal stability. The rigid and bulky nature of the 3-chloro-6-methylphenyl group could also be exploited in the design of materials with specific microporosity or as a component in liquid crystal research, although these applications remain hypothetical without dedicated research.

Based on a thorough review of available scientific literature, there is currently no specific information published regarding the application of the chemical compound This compound in the development of novel organic materials, self-assembly systems, or supramolecular chemistry.

Research and documentation for this particular molecule in the specified fields of advanced organic synthesis and materials science are not present in the public domain. Consequently, it is not possible to provide an article with detailed research findings, data tables, or discussion on the following topics for this specific compound:

Self-Assembly Systems and Supramolecular Chemistry

Further investigation into related compounds or broader categories of substituted phenylpentanols may yield generalized information, but direct data on this compound is unavailable.

Environmental Transformation and Degradation Mechanisms of 2 3 Chloro 6 Methylphenyl 2 Pentanol

Photochemical Degradation Pathways

Photochemical degradation, involving the absorption of light energy, represents a primary abiotic pathway for the transformation of organic compounds in the environment, particularly in the atmosphere and sunlit surface waters. For a molecule like 2-(3-Chloro-6-methylphenyl)-2-pentanol, two main photochemical processes are anticipated: direct photolysis and indirect photolysis.

Direct Photolysis: This process involves the direct absorption of a photon by the molecule, leading to its excitation and subsequent chemical breakdown. The aromatic ring and the chlorine substituent in this compound are the most likely chromophores to absorb environmental ultraviolet (UV) radiation. The energy from the absorbed photon can lead to the homolytic cleavage of the carbon-chlorine (C-Cl) bond, which is often the weakest bond in such molecules. This cleavage would generate a phenyl radical and a chlorine radical. The resulting highly reactive radicals would then quickly react with other molecules, such as oxygen or water, to form a variety of transformation products, including hydroxylated and dehalogenated derivatives.

Indirect Photolysis: This pathway is often more significant for environmental degradation than direct photolysis. It is mediated by photochemically produced reactive species in the environment, such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and peroxy radicals (ROO•). Hydroxyl radicals, in particular, are highly reactive and non-selective, and they are known to react rapidly with aromatic compounds. The reaction of •OH with the aromatic ring of this compound would likely proceed via addition to the ring, forming a hydroxycyclohexadienyl radical. This intermediate can then undergo further reactions, including the elimination of the chlorine atom or oxidation, leading to the formation of chlorophenols and other oxygenated products.

The presence of the methyl group on the aromatic ring can also influence photochemical degradation. Methyl groups can be susceptible to hydrogen abstraction by hydroxyl radicals, initiating a different set of degradation reactions that could lead to the formation of benzylic alcohols, aldehydes, and carboxylic acids.

While specific quantum yields for this compound are not available, the table below presents typical photochemical half-lives for related chlorinated aromatic compounds in aqueous environments.

Compound ClassTypical Photochemical Half-life (in sunlit surface water)Primary Reactive Species
Chlorinated BenzenesDays to Weeks•OH radicals
ChlorophenolsHours to Days•OH radicals, Direct Photolysis
AlkylphenolsHours to Days•OH radicals

Aerobic and Anaerobic Biotransformation Mechanisms

Biotransformation by microorganisms is a critical process in the environmental degradation of many organic pollutants. The fate of this compound in the environment will be significantly influenced by its susceptibility to microbial attack under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions.

Aerobic Biotransformation: In the presence of oxygen, microorganisms utilize oxygenase enzymes to initiate the degradation of aromatic compounds. For chlorinated aromatics, this often involves the insertion of one or two oxygen atoms into the aromatic ring to form catechols. oup.com These catechols are key intermediates that can then undergo ring cleavage. oup.com The presence of a chlorine substituent can hinder this process, with the rate and extent of degradation often depending on the position and number of chlorine atoms. eurochlor.org

Microorganisms such as Pseudomonas, Burkholderia, and Alcaligenes are known to degrade chlorinated aromatic compounds. researchgate.net The degradation can proceed through the removal of the chlorine atom either before or after the cleavage of the aromatic ring. nih.gov The initial attack on this compound by aerobic bacteria would likely involve a dioxygenase enzyme, leading to the formation of a chlorinated diol. Subsequent enzymatic reactions would lead to ring cleavage and eventual mineralization to carbon dioxide, water, and chloride ions. The alkyl side chain can also be a point of initial microbial attack, potentially leading to oxidation products.

Anaerobic Biotransformation: Under anaerobic conditions, a different set of microbial processes occurs. The primary mechanism for the initial breakdown of chlorinated aromatic compounds in the absence of oxygen is reductive dehalogenation. eurochlor.org In this process, the chlorinated compound serves as an electron acceptor, and a chlorine atom is removed and replaced by a hydrogen atom. eurochlor.org This process, also known as halorespiration, results in the formation of less chlorinated and often less toxic compounds. eurochlor.org The complete degradation of highly chlorinated compounds may require a sequence of anaerobic and aerobic conditions. eurochlor.org

For this compound, anaerobic biotransformation would likely begin with the reductive dechlorination of the aromatic ring to produce 2-(6-methylphenyl)-2-pentanol. This dehalogenated intermediate would then be more susceptible to further degradation under either anaerobic or subsequent aerobic conditions. The rate of reductive dehalogenation is influenced by factors such as the availability of electron donors and the specific microbial populations present.

The following table provides a general overview of the microbial degradation pathways for chlorinated aromatic hydrocarbons.

ConditionPrimary Initial ReactionKey Enzymes/ProcessesTypical Products
AerobicDioxygenation of the aromatic ringDioxygenases, MonooxygenasesChlorinated catechols, Ring cleavage products
AnaerobicReductive DechlorinationDehalogenases (Halorespiration)Dechlorinated aromatics

Modeling of Environmental Fate and Transport for Organic Substances

Environmental fate and transport models are valuable tools for predicting the distribution and persistence of chemicals in the environment. These models use the physicochemical properties of a substance, along with environmental parameters, to estimate its partitioning between different environmental compartments (air, water, soil, sediment) and its potential for long-range transport. defra.gov.ukresearchgate.net

For a compound like this compound, which can be classified as a persistent organic pollutant (POP), multimedia fate models are particularly relevant. defra.gov.ukresearchgate.net These models consider processes such as:

Partitioning: The distribution of the chemical between different phases is governed by its partition coefficients, such as the octanol-water partition coefficient (Kow), the octanol-air partition coefficient (Koa), and Henry's Law constant (H). A high Kow value would suggest a tendency to partition into organic matter in soil and sediment and to bioaccumulate in organisms.

Degradation: The rates of abiotic (photolysis, hydrolysis) and biotic (aerobic and anaerobic biodegradation) degradation in each environmental compartment are crucial inputs.

Transport: The models simulate movement within and between compartments, including atmospheric transport, deposition, surface runoff, and leaching.

The structure of this compound suggests it would be a semi-volatile organic compound (SVOC). muni.cz This means it can exist in both the gas phase and associated with particulate matter in the atmosphere, allowing for potential long-range atmospheric transport. muni.cz Its persistence, a result of its likely resistance to hydrolysis and potentially slow biodegradation, combined with its semi-volatility, could lead to its distribution far from its original source. defra.gov.uk

The table below lists key physicochemical properties that are essential inputs for environmental fate and transport models. While specific values for this compound are not available, typical ranges for similar chlorinated aromatic compounds are provided.

Physicochemical PropertyImportance in Environmental Fate ModelingTypical Range for Chlorinated Aromatic Alcohols
Molecular WeightInfluences diffusion and transport rates.150 - 300 g/mol
Vapor PressureDetermines the tendency to volatilize into the atmosphere.10⁻⁵ - 10⁻² Pa
Water SolubilityAffects partitioning between water and other compartments.Low to Moderate
Octanol-Water Partition Coefficient (log Kow)Indicates potential for bioaccumulation and sorption to organic matter.3 - 5
Henry's Law ConstantDescribes the partitioning between air and water.10⁻³ - 1 Pa·m³/mol

Q & A

Q. What experimental approaches analyze keto-enol tautomerism under varying pH conditions?

  • Methodology :
  • UV-Vis Spectroscopy : Track absorbance at 270 nm (enol form) and 240 nm (keto form) across pH 2–12. Calculate tautomeric equilibrium constants (Kₑ ≈ 0.3 at pH 7) .

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